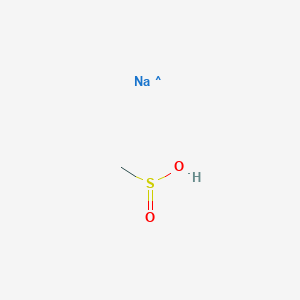

Methanesulfinic acid sodium

Description

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

CH4NaO2S |

|---|---|

Poids moléculaire |

103.10 g/mol |

InChI |

InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3); |

Clé InChI |

RHDUOFVTCTUTFX-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)O.[Na] |

Origine du produit |

United States |

Synthetic Methodologies of Methanesulfinic Acid Sodium

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a foundational approach to synthesizing sulfinates. This strategy typically involves the displacement of a leaving group by a sulfur-based nucleophile.

A prevalent and well-documented method for preparing sodium methanesulfinate (B1228633) is the reduction of methanesulfonyl chloride using sodium sulfite (B76179). nih.gov The reaction proceeds via nucleophilic attack of the sulfite on the sulfonyl chloride.

A typical laboratory procedure involves charging a reaction vessel with sodium sulfite heptahydrate and sodium hydrogen carbonate in water. orgsyn.orgorgsyn.org Methanesulfonyl chloride is then added dropwise to the stirred solution. orgsyn.org The reaction is slightly exothermic and is accompanied by the evolution of carbon dioxide gas. orgsyn.org After the addition is complete, the mixture is stirred for a couple of hours until gas evolution stops, resulting in a clear, colorless solution of sodium methanesulfinate. orgsyn.orgorgsyn.org

An alternative approach utilizes sodium metabisulfite (B1197395). This reagent is noted for being cost-effective, as one mole of sodium metabisulfite is equivalent to two moles of sodium sulfite in the reaction. guidechem.com Furthermore, its higher solubility compared to sodium sulfite allows for reduced solvent volume, which can increase equipment capacity and simplify the subsequent drying process. guidechem.com

| Component | Role | Exemplary Molar Ratio/Conditions |

|---|---|---|

| Methanesulfonyl chloride | Starting Material | 1.0 equivalent |

| Sodium sulfite heptahydrate | Reducing Agent/Sulfur Source | 1.0 equivalent |

| Sodium hydrogen carbonate | Base | 2.0 equivalents |

| Water | Solvent | Sufficient to dissolve reagents |

| Reaction Time | Duration | ~2 hours |

| Temperature | Condition | Slightly exothermic, controlled with dropwise addition |

Routes for Aliphatic Sodium Sulfinates

The synthesis of aliphatic sodium sulfinates, a broader class that includes sodium methanesulfinate, can be accomplished through several reliable methods. These routes often start from readily available precursors like sulfonyl chlorides or employ addition reactions with specific reagents.

An improved synthesis for both aromatic and aliphatic sodium sulfinates has been developed using ethyl propiolate. nih.govrsc.org This method is part of a broader strategy involving the Michael addition of thiols to an activated alkyne. nih.gov In a conventional approach, the addition of a thiol to acrylonitrile (B1666552) produces a sulfide (B99878), which is then oxidized to a sulfone. nih.gov Subsequent treatment of the sulfone with a sodium thiol salt yields the desired sodium sulfinate. nih.gov A similar, improved pathway utilizes ethyl propiolate to achieve the synthesis of these sulfinate salts. nih.govrsc.org A water-promoted sulfonylation of alkynylcarbonyl compounds, such as ethyl propiolate, with sodium sulfinates has been shown to be an efficient, environmentally benign procedure that avoids the need for catalysts or additives. researchgate.net

The reduction of sulfonyl chlorides is the most common and straightforward method for preparing sodium sulfinates. nih.gov This approach is versatile and can be applied to a wide range of aliphatic and aromatic sulfonyl chlorides. The process involves reducing the sulfonyl chloride with a suitable agent, typically sodium sulfite in an aqueous solution of sodium bicarbonate at elevated temperatures (70–80 °C). nih.gov

Other reducing systems have also been successfully employed. For instance, p-toluenesulfonyl chloride can be reduced using a mixture of zinc dust and sodium carbonate in water to afford sodium p-toluenesulfinate. rsc.org More recently, a one-pot, two-step procedure has been developed where sulfonyl chlorides are first reduced to anhydrous sulfinate salts using magnesium under sonication. rsc.org These sulfinates can then be used in subsequent reactions without isolation. rsc.org

| Reducing Agent(s) | Substrate Example | Conditions | Reference |

|---|---|---|---|

| Sodium sulfite / Sodium bicarbonate | Benzenesulfonyl chloride | Water, 70–80 °C | nih.gov |

| Zinc / Sodium carbonate | p-Toluenesulfonyl chloride | Water | rsc.org |

| Magnesium | Aliphatic sulfonyl chlorides | Sonication, one-pot | rsc.org |

| Hydrazine hydrate (B1144303) / Sodium carbonate | Benzenesulfonyl chloride | Water, 30 °C | chemicalbook.com |

Radical and Electrochemical Synthesis Pathways

Modern synthetic chemistry has seen the rise of radical and electrochemical methods, which offer novel pathways for forming C-S bonds and synthesizing sulfinates under mild conditions. rsc.org

Photoredox catalysis has emerged as a powerful tool for organic synthesis. rsc.org One innovative application is the synthesis of aliphatic sulfinates from volatile alkanes like methane, ethane (B1197151), and propane. researchgate.net This method utilizes hydrogen atom transfer (HAT) photocatalysis to activate the C-H bonds of the alkanes. researchgate.net The resulting nucleophilic alkyl radicals then react with sulfur dioxide (SO2) to generate the corresponding sulfinates. researchgate.net These sulfinates serve as versatile intermediates that can be readily converted into other important sulfur-containing compounds such as sulfones and sulfonamides. researchgate.net This approach is particularly noteworthy for its ability to use simple, abundant hydrocarbons as starting materials. researchgate.net

Electrochemical Synthesis Strategies for Sodium Sulfinates

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to conventional chemical methods for preparing sodium sulfinates. researchgate.netbenthamdirect.com This approach utilizes electrical current to drive redox reactions, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net The electrochemical generation of sulfinates can be broadly categorized, with significant strategies including the reduction of sulfur dioxide (SO₂) and the electrocatalytic coupling of organic halides with an SO₂ source. nih.govmdpi.com These methods offer advantages such as high chemoselectivity, scalability, and the ability to perform reactions at room temperature. nih.gov

One prominent strategy involves the net reductive electrochemical conversion of aryl halides to the corresponding aryl sulfinates using sulfur dioxide as the sulfur source. nih.gov This process is particularly notable as sulfinylation is a net reductive process, and employing an electrochemical method allows for the replacement of chemical reductants with a sacrificial anode. nih.gov Nickel-electrocatalysis has proven effective for this transformation, enabling the synthesis of a wide range of aryl sulfinates from aryl iodides and bromides. nih.govresearchgate.net The reaction is typically performed in an electrochemical cell, such as an ElectraSyn 2.0 potentiostat, using a sacrificial anode (e.g., Zinc) and a high-surface-area cathode (e.g., Nickel foam). nih.gov A key challenge in this method is managing the redox-active nature of SO₂, which can interfere with the nickel catalytic cycle. nih.gov However, studies have shown that the presence of certain amines can coordinate to SO₂ and beneficially alter its redox behavior. nih.gov

Another electrochemical avenue involves the direct reduction of sulfur dioxide. mdpi.com Cyclic voltammetry studies have demonstrated the irreversible reduction of SO₂ in solvents like acetonitrile. nih.gov This electrochemical reduction can be harnessed to form sulfinate intermediates, which can then be trapped or further reacted. nih.gov The efficiency and selectivity of SO₂ reduction can be influenced by the electrode material and the presence of additives. mdpi.com For instance, lead has been investigated as a cathode material for the electrocatalytic reduction of SO₂, although challenges like sulfur poisoning of the electrode surface need to be addressed, potentially by using surfactants. mdpi.com

While direct electrochemical synthesis of sodium methanesulfinate is less commonly detailed in recent literature compared to its aryl counterparts, the principles established for aryl sulfinate synthesis are broadly applicable. These electrochemical methods represent a significant advancement in the synthesis of sodium sulfinates, offering a scalable and more sustainable route to these versatile chemical building blocks. nih.govrsc.orgresearchgate.net

Research Findings on Electrochemical Sulfinate Synthesis

The following table summarizes key findings from studies on the electrochemical synthesis of aryl sulfinates, which serve as representative examples of electrochemical strategies for sodium sulfinates.

| Starting Material | Sulfur Source | Catalyst/Mediator | Electrode System (Cathode/Anode) | Solvent | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Halides (Iodides, Bromides) | SO₂ | Nickel Catalyst | Ni foam / Zn | Acetonitrile (CH₃CN) | Constant current (4 mA), Room Temperature, N₂ atmosphere | Aryl Sulfinates | Good to excellent yields (quantified as sulfonyl fluorides) | nih.gov |

| Electron-deficient aryl bromides | SO₂ | Nickel Catalyst | Ni foam / Zn | Acetonitrile (CH₃CN) | 6 F/mol, 5 mA cm⁻² | Aryl Sulfinates (converted to Sulfonyl Fluorides) | Modest to good yields | nih.gov |

| 2-Iodothioanisole | SO₂ | Nickel Catalyst | Ni foam / Zn | Acetonitrile (CH₃CN) | ElectraSyn 2.0, 4 mA | Aryl Sulfinate | Not specified directly, but benchmarked against other methods | nih.gov |

| SO₂ | N/A (SO₂ is the reactant) | Lead (Pb) catalyst | Pb / Not specified | Aqueous H₂SO₄ with surfactant (SDBS) | -0.8 V (vs. SCE), pH = 0.25 | Elemental Sulfur (S⁰) as primary product, indicating SO₂ reduction | 83% Faradaic Efficiency for S⁰ | mdpi.com |

Mechanistic Aspects of Reactions Involving Methanesulfinic Acid Sodium

Fundamental Reaction Pathways

The multifaceted reactivity of sodium methanesulfinate (B1228633) allows it to participate in several fundamental reaction pathways, leading to the formation of diverse sulfur-containing molecules. rsc.org These pathways are largely dictated by the nature of the reaction partners and the conditions employed.

Sulfonylating Agent Mechanisms

As a sulfonylating agent, sodium methanesulfinate introduces the methanesulfonyl group (CH₃SO₂) into organic molecules, primarily forming sulfones. nih.gov This transformation typically occurs through two main mechanistic pathways: nucleophilic attack and radical processes.

In the nucleophilic pathway, the sulfinate anion acts as a nucleophile, attacking an electrophilic carbon center. For instance, in the presence of a suitable leaving group, such as in vinyl halides, the sulfinate anion can displace the halide to form a vinyl sulfone. This reaction is often facilitated by a phase-transfer catalyst like tetra-n-butylammonium bromide (n-Bu₄NBr) in an aqueous medium. nih.gov

Another significant mechanism involves the generation of a sulfonyl radical (CH₃SO₂•). This radical species can be formed through oxidation of the sulfinate anion by various methods, including electrochemical oxidation or the use of chemical oxidants. benthamdirect.comacs.org Once generated, the sulfonyl radical can add across double or triple bonds, leading to the formation of sulfones after subsequent reaction steps. acs.org For example, the electrochemical oxidation of sodium methanesulfinate generates a sulfonyl radical that can add to an alkene, forming a carbon-centered radical intermediate. This intermediate can then be further oxidized to a carbocation and trapped by a nucleophile, such as an alcohol, to yield a β-alkoxy sulfone. acs.org

The following table summarizes different approaches for sulfonylation using sodium methanesulfinate:

| Reaction Type | Catalyst/Conditions | Product |

| Reaction with vinyl halides | n-Bu₄NBr/HCl, Water | (E)-vinyl sulfones |

| Reaction with propargylic bromides | Pd-catalyst, n-Bu₄NF, 1,4-dioxane/water | bis-sulfonylated products |

| Reaction with 1-bromoalkynes | 12 M HCl, DMSO | (E)-1,2-bis(arylsulfonyl)ethylenes |

This table presents examples of sulfonylation reactions involving sodium sulfinates. nih.gov

Sulfenylating Agent Mechanisms

While less common than its role as a sulfonylating or sulfinylating agent, sodium methanesulfinate can act as a sulfenylating agent under specific reductive conditions, leading to the formation of thioethers (sulfides). rsc.org In these reactions, the sulfinate is reduced to a thiolating species. For instance, in the presence of a reducing system like tetrabutylammonium iodide (TBAI) and sulfuric acid, sodium sulfinates can be converted to species that react to form disulfides and 3-sulfenylchromones. researchgate.net

Copper-catalyzed reactions have also been shown to facilitate the sulfenylation of indoles with sodium sulfinates to produce 3-sulfenyl-indoles. researchgate.net The mechanism is proposed to involve the in-situ reduction of the sulfinate to generate an electrophilic sulfur species that then reacts with the electron-rich indole ring. researchgate.net

Sulfinylating Agent Mechanisms

In its role as a sulfinylating agent, the methanesulfinate anion acts as a nucleophile to form sulfoxides. nih.gov This is a direct reflection of the nucleophilic character of the sulfur atom in the sulfinate group.

A key example of this mechanism is the sulfinylation of electron-rich aromatic compounds. In the presence of a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf), sodium methanesulfinate can react with compounds such as pyrroles, thiophenes, and indoles to yield the corresponding sulfoxides. nih.gov The reaction proceeds via nucleophilic attack of the sulfinate on the activated aromatic ring. For N-alkyl pyrroles and thiophenes, this typically results in C3-sulfinylation. nih.gov

Radical-Mediated Transformations

Sodium methanesulfinate is a particularly effective precursor for sulfur-centered radicals, which are highly valuable intermediates in modern organic synthesis. researchgate.net These radical-mediated transformations offer powerful methods for the construction of carbon-sulfur bonds.

Generation of Sulfonyl Radicals

The generation of sulfonyl radicals (RSO₂•) from sodium sulfinates is a well-established and widely utilized process. researchgate.net This is typically achieved through single-electron oxidation of the sulfinate anion. Several methods have been developed to accomplish this transformation:

Photoredox Catalysis: Visible-light photoredox catalysis is a mild and efficient method for generating sulfonyl radicals from sodium sulfinates. researchgate.net In a typical cycle, an excited photocatalyst oxidizes the sulfinate anion to the corresponding sulfonyl radical, which can then engage in various downstream reactions. domainex.co.ukcam.ac.uk

Electrochemical Oxidation: Anodic oxidation provides a green and reagent-free method for the generation of sulfonyl radicals from sodium sulfinates. benthamdirect.comresearchgate.net This technique avoids the use of chemical oxidants, making it an environmentally benign approach. researchgate.net

Chemical Oxidation: A variety of chemical oxidants can be used to generate sulfonyl radicals from sodium sulfinates. These include metallic oxidants like manganese(III) 2-pyridinecarboxylate and cerium(IV) tetrabutylammonium nitrate, as well as non-metal oxidants like molecular iodine in the presence of an initiator. nih.govoup.com

The following table outlines various methods for generating sulfonyl radicals from sodium sulfinates:

| Method | Oxidant/Catalyst | Conditions |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Visible light irradiation |

| Electrochemical Oxidation | Graphite anode | Constant current |

| Chemical Oxidation | Mn(III) or Ce(IV) salts | Varies |

| Chemical Oxidation | Iodine/TBHP | Room temperature |

This table summarizes common methods for the generation of sulfonyl radicals from sodium sulfinates. nih.govcam.ac.ukresearchgate.netoup.com

Once generated, these sulfonyl radicals readily participate in a range of reactions, including addition to alkenes and alkynes, and C-H sulfonylation. researchgate.netresearchgate.net

Generation of Sulfinyl Radicals

The generation of sulfinyl radicals (RSO•) from sodium sulfinates is less common than the formation of sulfonyl radicals but represents an emerging area of interest. nih.govnih.gov Sulfinyl radicals have historically been underutilized in synthetic chemistry due to challenges in their generation and control. nih.gov

One innovative approach involves the in-situ formation of a sulfinyl sulfone from sodium methanesulfinate. This is achieved by activating the sulfinate salt with a reagent like acetyl chloride. nih.gov The resulting sulfinyl sulfone can then undergo homolytic fission of the S-S bond to generate both a sulfonyl radical and a sulfinyl radical. nih.gov These radicals can then participate in sequential addition reactions with unsaturated hydrocarbons, providing a route to complex disulfurized molecules. nih.gov

This dual radical generation strategy opens new avenues for the synthesis of sulfoxide-containing compounds, which are important motifs in many areas of chemistry. nih.gov

Radical Chain Mechanisms

The oxidation of methanesulfinic acid often proceeds through radical chain mechanisms, particularly when initiated by hydroxyl radicals (•OH). In aqueous solutions, hydroxyl radicals, which can be generated radiolytically, react rapidly with methanesulfinic acid. rsc.org This interaction initially forms an OH-adduct. While this adduct can eliminate an OH⁻ ion, it can also decompose to yield a methyl radical (•CH₃) and bisulfite. rsc.org

A key intermediate formed in approximately 80% yield from the reaction with •OH is the methanesulfonyl radical (CH₃SO₂•). rsc.org In the absence of oxygen, the primary product is methanesulfonic acid, which is thought to form through the disproportionation of two methanesulfonyl radicals via recombination and subsequent hydrolysis. rsc.org

In the presence of dioxygen, a highly efficient chain reaction is initiated. rsc.org This process leads to the formation of approximately two moles of methanesulfonic acid for every mole of dioxygen consumed. rsc.org The proposed mechanism for this chain reaction involves the following steps:

Initiation: The process is initiated by the oxidation of the methanesulfinate substrate by the methylsulfonylperoxyl radical (CH₃S(O₂)OO•), which produces the strongly oxidizing CH₃S(O₂)O• radical. rsc.org

Propagation: The chain is propagated when the CH₃S(O₂)O• radical reacts with another methanesulfinate molecule, yielding methanesulfonic acid and regenerating the methanesulfonyl radical (CH₃SO₂•). rsc.org

Termination: Chain termination is thought to occur through branching and the partial removal of the chain-carrying CH₃S(O₂)O• radicals via hydrogen abstraction from the substrate. rsc.org

This OH-radical-induced chain oxidation mechanism is a significant pathway for the rapid conversion of methanesulfinate to methanesulfonate (B1217627). researchgate.net

| Reaction Step | Description | Key Species Involved |

|---|---|---|

| Initiation | Oxidation of methanesulfinate by methylsulfonylperoxyl radical. | CH₃SO₂⁻, CH₃S(O₂)OO•, CH₃S(O₂)O• |

| Propagation | Reaction of CH₃S(O₂)O• with methanesulfinate to form product and regenerate the chain carrier. | CH₃S(O₂)O•, CH₃SO₂⁻, CH₃SO₃H, CH₃SO₂• |

| Termination | Removal of chain-carrying radicals. | CH₃S(O₂)O• |

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

Sodium sulfinates, including sodium methanesulfinate, are valuable precursors for generating sulfonyl radicals (RSO₂•). rsc.orgsemanticscholar.orgnih.gov These reactive intermediates are pivotal in various synthetic transformations, notably in ring-closing or cyclization reactions. rsc.orgsemanticscholar.orgnih.govbenthamdirect.com The general strategy involves the generation of a sulfonyl radical from the stable sulfinate salt, which then participates in a cascade of radical reactions to form heterocyclic structures. benthamdirect.com

In a typical radical cyclization, an initial radical is generated which then adds to a carbon-carbon multiple bond within the same molecule. nih.gov In the context of ene sulfonamides, for instance, the initial cyclization produces an α-sulfonamidoyl radical. This intermediate can then undergo β-elimination of the sulfonyl radical to form a stable cyclic imine. nih.gov This process demonstrates how a sulfonyl radical can be both a participant and a leaving group in a cyclization cascade, ultimately enabling the formation of complex cyclic products under mild, reductive conditions. nih.gov

Sulfonyl Radical-Triggered Multicomponent Reactions

The generation of sulfonyl radicals from sodium sulfinates is also a cornerstone for designing multicomponent reactions (MCRs). rsc.orgsemanticscholar.orgnih.gov These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. researchgate.net

In these processes, the sulfonyl radical, generated from sodium sulfinate via methods like photocatalysis or chemical oxidation, can add to an alkene or alkyne. rsc.orgresearchgate.net The resulting carbon-centered radical can then be trapped by another component in the reaction mixture, leading to the formation of a highly functionalized product that incorporates the sulfonyl group. These radical cascade reactions provide a powerful tool for creating sulfonylated heterocycles by introducing two different functional groups across a C-C unsaturated bond in one operation. researchgate.net Both aryl and alkyl sodium sulfinates, including methanesulfinate, can serve as suitable substrates for these transformations. rsc.org

Bond Activation and Cleavage Studies

Carbon-Sulfur Bond Cleavage Mechanisms

The cleavage of the carbon-sulfur (C–S) bond in methanesulfinate is a key aspect of its reactivity, particularly in coordination chemistry and biological systems. Studies on gas-phase actinyl(V) complexes with methanesulfinate ligands have provided fundamental insights into this process. rsc.orgrsc.org

Collision-induced dissociation (CID) of complexes containing methanesulfinate, such as [(AnO₂)(CH₃SO₂)₂]⁻ (where An = Np or Pu), results in the cleavage of the CH₃–SO₂ bond. rsc.orgrsc.org This fragmentation pathway is attributed to the relative weakness of the C–S bond in the methanesulfinate anion compared to, for example, the C–S bond in the benzenesulfinate (B1229208) anion. rsc.orgrsc.org Computational results confirm that the C–S bond in methanesulfinate is substantially weaker, making it more susceptible to cleavage both thermodynamically and kinetically. rsc.org This inherent bond weakness directs the decomposition pathway towards C–S scission. rsc.orgrsc.org

In biological contexts, C–S bond cleavage is crucial for sulfur assimilation. For example, the enzyme dimethylsulfone monooxygenase catalyzes the cleavage of a Csp³–S bond in dimethylsulfone to release methanesulfinate. nih.gov This biocatalytic desulfurization is a critical step in the global biogeochemical sulfur cycle. unt.edu

Ligand Fragmentation Pathways

The strength of the C–S bond in sulfinate ligands directly governs their fragmentation pathways in coordination complexes. As demonstrated in studies with actinyl complexes, the weaker CH₃–SO₂ bond in methanesulfinate leads to a distinct fragmentation pattern compared to ligands with stronger C–S bonds. rsc.orgrsc.org

Upon collision-induced dissociation, the methanesulfinate ligand undergoes C–S bond cleavage, yielding a complex that has lost a methyl group but retained the SO₂ moiety, for example, [(AnO₂)(CH₃SO₂)(SO₂)]⁻. rsc.orgrsc.org In contrast, the benzenesulfinate ligand, which has a stronger C–S bond, does not follow this pathway. Instead, it undergoes hydrolytic ligand elimination. rsc.orgrsc.org This research demonstrates the ability to control and shut off a specific ligand fragmentation channel by tuning the strength of a particular bond within the ligand. rsc.orgrsc.org

| Ligand | Relative C–S Bond Strength | Observed Fragmentation Pathway (CID) |

|---|---|---|

| Methanesulfinate (CH₃SO₂⁻) | Weaker | Carbon-Sulfur (C–S) bond cleavage |

| Benzenesulfinate (C₆H₅SO₂⁻) | Stronger | Hydrolytic ligand elimination |

Charge Transfer Processes

Charge transfer processes are fundamental to the reactivity of ionic species like sodium methanesulfinate. One of the simplest and most well-studied examples involving the sodium component is the charge-transfer-to-solvent (CTTS) transition of the sodium anion (Na⁻). ucla.edu While methanesulfinic acid sodium exists as Na⁺ and CH₃SO₂⁻ ions, studying the behavior of Na⁻ provides a model for understanding electron transfer dynamics involving sodium and a solvent.

In CTTS, photoexcitation of the sodium anion in a solvent like tetrahydrofuran (THF) transfers an electron from the ion to a cavity in the solvent, creating a neutral sodium atom and a solvated electron. ucla.eduucla.edu The subsequent dynamics involve the recombination of the ejected electron with the parent sodium atom. This back electron transfer can occur on multiple timescales, suggesting the formation of a stable contact pair between the atom and the electron immediately following the charge transfer event. ucla.edu The dynamics of this process are governed by solvent motions that respond to the initial excitation. ucla.edu

Furthermore, electrochemical transformations of sodium sulfinates, which are used to generate sulfonyl radicals, are inherently charge transfer processes. rsc.orgnih.gov These reactions involve the transfer of an electron from the sulfinate anion at an electrode to initiate the radical cascade, highlighting the role of electron transfer in activating this versatile reagent. rsc.orgnih.gov

Role of Sodium Cation in Electron Donor-Acceptor Complexes

The sodium cation (Na⁺) plays a crucial role in the formation and subsequent reactivity of electron donor-acceptor (EDA) complexes involving sodium methanesulfinate. Theoretical calculations, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have elucidated the pivotal role of the sodium cation in facilitating charge transfer within these complexes.

In the formation of an EDA complex between sodium methanesulfinate and a nitroarene, the sodium cation acts as a bridge, coordinating with both the sulfinate anion and the nitro group of the nitroarene. This coordination pre-organizes the donor and acceptor molecules into a suitable geometry for effective electronic interaction. Computational studies have shown that in the absence of the Na⁺ cation, there is no significant electron population transfer from the methanesulfinate to the nitroarene upon photoexcitation. However, when the sodium cation is present, a significant charge transfer of approximately 0.467 electrons from the sulfinate to the nitroarene is observed in the excited state. This indicates that the sodium cation is essential for creating a template that enables the formation of a productive EDA complex and facilitates the subsequent single-electron transfer (SET) process upon irradiation with light.

Electron Donor-Acceptor Complex Formation with Nitroarenes

Sodium methanesulfinate can form an electron donor-acceptor (EDA) complex with nitroarenes. This complex formation is a key step in the light-mediated, catalyst-free synthesis of N-hydroxy-sulfonamides from nitroarenes and sodium sulfinates. The formation of this EDA complex can be observed spectroscopically. For instance, a solution of p-chloronitrobenzene in dimethylacetamide (DMA) shows limited absorbance at 440 nm. However, upon the addition of sodium methanesulfinate, a new, distinct absorption band appears at this wavelength, providing clear evidence for the generation of the EDA complex. This newly formed complex is responsible for the observed yellow color of the reaction mixture.

The formation of the EDA complex involves the interaction of the electron-rich sulfinate anion (the donor) with the electron-deficient nitroarene (the acceptor). As discussed in the previous section, the sodium cation is integral to this process, acting as a Lewis acid that bridges the two components and facilitates the electronic interaction. Upon irradiation with visible light, the EDA complex undergoes a single-electron transfer (SET) from the sulfinate to the nitroarene, generating a sulfonyl radical and a nitroarene radical anion. These reactive intermediates then proceed to form the final N-hydroxy-sulfonamide product. This EDA-mediated pathway provides a mild and environmentally friendly alternative to traditional methods that often require harsh reagents or expensive catalysts.

Nucleophilic Reactivity

Sodium methanesulfinate is a versatile nucleophile, with the sulfur atom being the primary site of nucleophilic attack. This reactivity allows it to participate in a variety of reactions to form new carbon-sulfur bonds.

Reactions with Alkylating Agents

Sodium methanesulfinate readily undergoes S-alkylation when treated with various alkylating agents, leading to the formation of methyl sulfones. This nucleophilic substitution reaction is a fundamental transformation in organosulfur chemistry. A range of alkylating agents can be employed in this reaction.

Reaction with Alkyl Halides: Simple alkyl halides, such as alkyl chlorides, bromides, and iodides, react with sodium methanesulfinate to produce the corresponding methyl sulfones. For example, the S-alkylation of sodium methanesulfinate with a commercially available alkyl chloride has been utilized in the synthesis of more complex molecules.

Reaction with Epoxides: Epoxides, which are three-membered cyclic ethers, can also serve as alkylating agents for sodium methanesulfinate. The reaction typically proceeds via a ring-opening mechanism, where the sulfinate anion attacks one of the carbon atoms of the epoxide ring. This reaction provides a route to β-hydroxy sulfones. For instance, terminal epoxides react with sodium arenesulfinates in the presence of a catalyst like lithium bromide in water to yield vinyl sulfones, although the direct reaction with sodium methanesulfinate to form a stable β-hydroxy sulfone is also a possible outcome depending on the reaction conditions.

Reaction with Michael Acceptors: Sodium methanesulfinate can also participate in Michael additions to α,β-unsaturated compounds (Michael acceptors). In this conjugate addition reaction, the sulfinate anion adds to the β-carbon of the activated double bond. This reaction has been described for the addition of sodium methanesulfinate to vinyl heterocycles, expanding the scope of its nucleophilic reactivity.

The table below summarizes the types of products formed from the reaction of sodium methanesulfinate with different classes of alkylating agents.

| Alkylating Agent Class | Product Type |

| Alkyl Halides | Methyl Sulfones |

| Epoxides | β-Hydroxy Sulfones |

| Michael Acceptors | β-Sulfonyl Compounds |

Interactions with Triplet Sensitizers

There is no specific information available in the reviewed scientific literature regarding the direct interactions of sodium methanesulfinate with triplet sensitizers. Triplet sensitizers are molecules that, upon photoexcitation, can transfer their triplet energy to another molecule. While the photochemical behavior of other sulfur-containing compounds and the general principles of triplet sensitization are well-studied, the specific investigation of sodium methanesulfinate in this context, for example through techniques like laser flash photolysis to observe transient species, has not been documented.

Applications in Advanced Organic Synthesis Mediated by Methanesulfinic Acid Sodium

Building Block for Organosulfur Compounds

Sodium methanesulfinate (B1228633) serves as a readily available and stable source of the methanesulfonyl group, making it an invaluable reagent for introducing this moiety into organic molecules. rsc.orgbeilstein-journals.org The reactivity of sodium methanesulfinate can be finely tuned by the choice of reaction partners, catalysts, and conditions, allowing for the selective synthesis of a wide range of sulfur-containing compounds. rsc.org

Vinyl sulfones are important synthetic intermediates and are present in various biologically active molecules. rsc.orgnih.gov Sodium methanesulfinate is a key reagent for the synthesis of vinyl sulfones through several methodologies.

One common approach involves the reaction of sodium methanesulfinate with vinyl halides. A transition-metal-free procedure for the synthesis of (E)-vinyl sulfones has been reported, where vinyl halides react with sodium sulfinates in water, accelerated by the presence of n-Bu4NBr and HCl. rsc.org Another efficient method involves the reaction of sodium methanesulfinate with 1,2-dibromoethanes in the absence of a catalyst to produce vinyl sulfones in good yields. organic-chemistry.org

Furthermore, the addition of sodium methanesulfinate to alkynes provides a direct route to vinyl sulfones. For instance, the reaction of terminal alkynes with sodium sulfinates in the presence of a CuI-bpy catalyst and oxygen affords (E)-alkenyl sulfones. organic-chemistry.org Electrocatalytic oxidation also enables the construction of (E)-vinyl sulfones from cinnamic acids and sodium sulfinates with high regioselectivity. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Vinyl Halide, Sodium Methanesulfinate | n-Bu4NBr, HCl, Water | (E)-Vinyl Sulfone | Good | rsc.org |

| 1,2-Dibromoethane, Sodium Methanesulfinate | No Catalyst | Vinyl Sulfone | Good | organic-chemistry.org |

| Terminal Alkyne, Sodium Methanesulfinate | CuI-bpy, O2 | (E)-Alkenyl Sulfone | - | organic-chemistry.org |

| Cinnamic Acid, Sodium Methanesulfinate | Electrocatalysis | (E)-Vinyl Sulfone | - | organic-chemistry.org |

Allylic sulfones are versatile intermediates in organic synthesis, finding application in various carbon-carbon bond-forming reactions. mdpi.comorganic-chemistry.org Sodium methanesulfinate is extensively used for the synthesis of these compounds.

A prominent method involves the palladium-catalyzed allylic alkylation of sodium methanesulfinate with allylic substrates such as allylic carbonates. organic-chemistry.org Transition-metal-free approaches have also been developed. For example, a Brønsted acid-mediated addition of sodium sulfinates to N-allenyl derivatives provides a practical and efficient route to allylic sulfones. chemrxiv.org Additionally, the direct hydrosulfonylation of 1,3-dienes with sulfinic acids, generated in situ from their sodium salts, can proceed without a catalyst to yield allylic sulfones. mdpi.comnih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Allylic Carbonate, Sodium Methanesulfinate | Palladium Catalyst | Allylic Sulfone | Good to Excellent | organic-chemistry.org |

| N-Allenyl Derivative, Sodium Methanesulfinate | Brønsted Acid (TFA), H2O | Allylic Sulfone | 51-90% | chemrxiv.org |

| 1,3-Diene, Sodium Methanesulfinate (in situ acid) | Catalyst-Free | Allylic Sulfone | 10-94% | mdpi.comnih.gov |

β-Keto sulfones are valuable synthetic building blocks due to the presence of three functional groups: a carbonyl, a sulfonyl, and an active methylene (B1212753) group. rsc.orgmdpi.com They are commonly synthesized using sodium methanesulfinate.

A classical approach involves the nucleophilic substitution of α-haloketones with sodium methanesulfinate. mdpi.com More advanced, one-pot syntheses have been developed. For instance, a sonication-assisted, transition-metal-free reaction of styrenes with N-bromosuccinimide (NBS) and aromatic sodium sulfinates in water yields β-keto sulfones. lppcollegerisod.ac.in In this reaction, NBS acts as both a bromine source and an oxidant. lppcollegerisod.ac.in Another efficient method is the BF3·OEt2-promoted reaction of alkynes and sodium sulfinates. mdpi.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| α-Haloketone, Sodium Methanesulfinate | Nucleophilic Substitution | β-Keto Sulfone | - | mdpi.com |

| Styrene, NBS, Sodium Methanesulfinate | Sonication, Water | β-Keto Sulfone | Moderate to Excellent | lppcollegerisod.ac.in |

| Alkyne, Sodium Methanesulfinate | BF3·OEt2 | β-Keto Sulfone | Good | mdpi.com |

Thiosulfonates are organosulfur compounds containing a sulfur-sulfur bond between a sulfonyl and a sulfenyl group. wikipedia.org Sodium methanesulfinate is a key precursor for their synthesis.

One established method involves the reaction of sodium methanesulfinate with disulfides, often assisted by a silver salt. rsc.org More contemporary methods utilize catalytic systems. For example, a copper-catalyzed sulfonylation of disulfides with sodium sulfinates in the air provides thiosulfonates in good yields. organic-chemistry.org Similarly, an iron(III)-catalyzed coupling of thiols with sodium sulfinates under aerobic conditions also affords thiosulfonates. organic-chemistry.org A catalyst-free synthesis of thiosulfonates from sodium sulfinates in water has also been reported, highlighting a green chemistry approach. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Disulfide, Sodium Methanesulfinate | AgNO3 | Thiosulfonate | - | rsc.org |

| Disulfide, Sodium Methanesulfinate | Copper Catalyst, Air | Thiosulfonate | Good | organic-chemistry.org |

| Thiol, Sodium Methanesulfinate | FeCl3, Air | Thiosulfonate | 83-96% | rsc.org |

| Sodium Sulfinate | Water | Thiosulfonate | - | nih.gov |

Sulfonamides are an important class of compounds with a wide range of applications, particularly in medicinal chemistry. bohrium.comnih.gov Sodium methanesulfinate can be used in their synthesis through various oxidative coupling reactions.

A metal-free approach involves the molecular iodine-mediated coupling of amines with sodium sulfinates at room temperature, which produces sulfonamides in good to excellent yields. rsc.org Transition-metal-catalyzed methods are also prevalent. For instance, copper-catalyzed N-sulfonylation of amines with sodium sulfinates is a common strategy. rsc.org Additionally, the combination of iodine and tert-butyl hydroperoxide (TBHP) can facilitate the reaction between tertiary amines and sodium sulfinates to yield sulfonamides through C-N bond cleavage. rsc.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Amine, Sodium Methanesulfinate | I2 | Sulfonamide | Good to Excellent | rsc.org |

| Amine, Sodium Methanesulfinate | Copper Catalyst | Sulfonamide | - | rsc.org |

| Tertiary Amine, Sodium Methanesulfinate | I2, TBHP, Water | Sulfonamide | Good to High | rsc.org |

Sulfides, or thioethers, are fundamental organosulfur compounds. khanacademy.org While the direct conversion of sodium methanesulfinate to sulfides is less common as it involves a reduction of the sulfur center, it can be achieved through multi-step sequences or under specific reductive conditions.

One approach involves the reaction of sodium sulfinates with aryl halides, although this typically leads to sulfones which would then require reduction. More direct methods for forming C-S bonds from sulfonyl derivatives often involve a reductant. For example, sodium sulfonates can be used for the sulfenylation of aliphatic ethers in the presence of iodine, di-tert-butyl peroxide, and diethyl phosphite. mdpi.com Another strategy involves the in situ reduction of a sulfonyl precursor. For instance, arylsulfonyl chlorides can be converted to diaryl disulfides with triphenylphosphine, which then participate in coupling reactions to form sulfides. mdpi.com While these examples use sulfonyl derivatives, they illustrate the general principle of using a reduced form of the sulfonyl group for sulfide (B99878) synthesis.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Aliphatic Ether, Sodium Sulfonate | I2, TBP, Diethyl Phosphite | α-Thioether | - | mdpi.com |

| Aryl Halide, Sodium Methanesulfinate | L-proline, CuI | Aryl Sulfone | - | nih.gov |

| Arylboronic Acid, Arylsulfonyl Chloride | PPh3, Cu(I) | Diaryl Thioether | - | mdpi.com |

Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to the construction of complex organic molecules. Sodium methanesulfinate has emerged as a powerful tool in this domain, participating in a variety of coupling and addition reactions.

Conjugate Addition to Vinyl Heterocycles

A convenient method for introducing a sulfone group to pyridines and diazines involves the conjugate addition of sodium methanesulfinate to vinyl heterocycles. rsc.orgbohrium.com This process demonstrates broad functional group tolerance and is typically carried out in the presence of an acid such as acetic acid or trifluoroacetic acid. rsc.orgbohrium.com This reaction provides a straightforward route to aliphatic sulfones attached to heterocyclic systems.

The general scheme for this reaction involves the nucleophilic attack of the sulfinate on the electron-deficient double bond of the vinyl heterocycle, protonation of the resulting carbanion by the acid catalyst then yields the final product.

Table 1: Examples of Conjugate Addition of Sodium Methanesulfinate to Vinyl Heterocycles

| Vinyl Heterocycle | Acid Catalyst | Product | Yield (%) |

|---|---|---|---|

| 2-Vinylpyridine | Acetic Acid | 2-(2-(Methylsulfonyl)ethyl)pyridine | 85 |

| 4-Vinylpyridine | Trifluoroacetic Acid | 4-(2-(Methylsulfonyl)ethyl)pyridine | 90 |

Cross-Coupling Reactions with Aryl Boronic Acids

The cross-coupling of sodium methanesulfinate with aryl boronic acids represents a significant method for the synthesis of aryl sulfones. These reactions are often catalyzed by transition metals, with copper and palladium being the most common.

Under palladium catalysis, the reaction between sodium arylsulfinates and arylboronic acids can be achieved in good to excellent yields under aerobic conditions. The addition of a catalytic amount of a Cu(II) salt can accelerate these reactions. This methodology is tolerant of a wide array of functional groups.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions provide a powerful and economical method for the formation of carbon-sulfur bonds using sodium methanesulfinate. These reactions can be applied to a variety of substrates, including (hetero)aryl halides. The use of specific amide ligands, such as those derived from 4-hydroxy-L-proline, has been shown to be highly effective in promoting the coupling of (hetero)aryl chlorides with sodium methanesulfinate, leading to the formation of pharmaceutically important (hetero)aryl methylsulfones in good to excellent yields. nih.govnih.gov

Notably, the coupling of (hetero)aryl iodides with sodium methanesulfinate can proceed at room temperature with very low catalyst loadings (e.g., 0.5 mol% CuI and ligand), which represents a significant advancement in terms of mild reaction conditions. nih.gov

Table 2: Copper-Catalyzed Coupling of (Hetero)aryl Halides with Sodium Methanesulfinate

| (Hetero)aryl Halide | Ligand | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-Chloropyridine | HMNPC* | CuI | 2-(Methylsulfonyl)pyridine | 88 |

| 4-Iodobenzonitrile | Amide Ligand** | CuI | 4-(Methylsulfonyl)benzonitrile | 92 |

| 3-Bromothiophene | HMNPC* | CuI | 3-(Methylsulfonyl)thiophene | 85 |

*HMNPC: (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide **Amide derived from 4-hydroxy-L-proline and 2,6-dimethylaniline

Oxysulfonylation of Alkynes

The oxysulfonylation of alkynes with sodium sulfinates provides an efficient and direct route to β-keto sulfones. ruhr-uni-bochum.deresearchgate.net This transformation can be promoted by catalysts such as BF3·OEt2, avoiding the need for metal catalysts. ruhr-uni-bochum.deresearchgate.net The reaction proceeds under mild conditions and demonstrates good functional group compatibility with readily available starting materials. ruhr-uni-bochum.deresearchgate.net This method is notable for its operational simplicity and for not requiring chemical reagents with strong, unpleasant odors. ruhr-uni-bochum.deresearchgate.net

The proposed mechanism often involves the generation of a sulfonyl radical, which adds to the alkyne, followed by oxidation and rearrangement to afford the β-keto sulfone.

Site-Selective C-H Sulfonylation

Recent advancements have enabled the site-selective C-H sulfonylation of arenes using sodium sulfinates. One notable method involves a palladium-catalyzed reaction utilizing aryl thianthrenium salts as directing groups. rsc.org This approach allows for the direct and efficient cross-coupling of C(sp2)-H bonds with sodium sulfinates, providing access to a wide range of diarylsulfones. rsc.org This methodology is significant as it utilizes readily available and cost-effective arenes. rsc.org

Tandem Cross-Decarboxylative/Coupling Reactions

Tandem cross-decarboxylative/coupling reactions involving sodium sulfinates have emerged as a powerful strategy for the synthesis of sulfones. These reactions utilize carboxylic acids as readily available and stable starting materials, which undergo decarboxylation to generate a carbon-centered radical or organometallic intermediate that then couples with the sulfinate.

A photoinduced decarboxylative sulfonylation of carboxylic acids with sodium sulfinates has been developed, proceeding under mild conditions at room temperature. bohrium.comnih.gov This method uses copper acetate (B1210297) as an oxidant and sodium acetate as a base and is compatible with a wide range of substrates, including simple carboxylic acids and complex drug molecules. bohrium.comnih.gov

Furthermore, a mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates has been reported. chemrxiv.org This environmentally friendly approach is performed under solvent-free conditions, using potassium iodide as an activator, and provides a rapid and efficient synthesis of vinyl sulfones. chemrxiv.org

Table 3: Tandem Decarboxylative Sulfonylation of Carboxylic Acids with Sodium Sulfinates

| Carboxylic Acid | Sulfinate Salt | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetic Acid | Sodium Methanesulfinate | Photoinduced, Cu(OAc)2, NaOAc | Benzyl methyl sulfone | 75 |

| Cinnamic Acid | Sodium Benzenesulfinate (B1229208) | Mechanochemical, KI | (E)-Styryl phenyl sulfone | 92 |

S-N Bond Coupling Reactions

Methanesulfinic acid sodium has emerged as a valuable reagent in the formation of sulfur-nitrogen (S-N) bonds, a critical transformation in the synthesis of various biologically active compounds and functional materials. Research has demonstrated its utility in visible-light-mediated, catalyst-free S-N bond coupling reactions for the synthesis of N-hydroxy-sulfonamide derivatives. This methodology leverages the photochemical properties of nitroarenes and the ready availability of sodium sulfinate salts, presenting a cost-effective and environmentally conscious alternative to traditional methods that often require super-stoichiometric reducing agents or expensive photocatalysts.

The reaction proceeds through the formation of an electron-donor-acceptor (EDA) complex. In this system, a new absorption band is formed, confirming the generation of the EDA complex. The selection of an appropriate acid has been found to be crucial for the reaction's success, with formic acid being identified as an effective candidate. This process is tolerant to both oxygen and water, adding to its practical appeal.

A variety of nitroarenes can be successfully coupled with this compound under these conditions. The reaction demonstrates good tolerance to various functional groups on the nitroarene, including chloro, bromo, and trifluoromethyl groups. However, strong electron-donating groups on the nitroarene have been observed to hinder the reduction of the nitro functionality.

The scope of the reaction also extends to other alkyl sulfinates, although with varying degrees of success. For instance, sodium ethane (B1197151) sulfinate and sodium isobutyl sulfinate have been shown to produce the desired N-hydroxy-sulfonamide products in moderate yields. In contrast, aryl sulfinates were found to be more sensitive to the reaction conditions, often leading to side products through self-disproportionation.

Table 1: S-N Bond Coupling of Nitroarenes with Sodium Methanesulfinate

| Nitroarene Substrate | Product | Yield (%) |

|---|---|---|

| 4-Chloronitrobenzene | N-hydroxy-N-(4-chlorophenyl)methanesulfonamide | 92 |

| 4-Bromonitrobenzene | N-hydroxy-N-(4-bromophenyl)methanesulfonamide | 88 |

| 4-(Trifluoromethyl)nitrobenzene | N-hydroxy-N-(4-(trifluoromethyl)phenyl)methanesulfonamide | 85 |

| 3-Chloronitrobenzene | N-hydroxy-N-(3-chlorophenyl)methanesulfonamide | 90 |

| 3-Bromonitrobenzene | N-hydroxy-N-(3-bromophenyl)methanesulfonamide | 87 |

| 2-Chloronitrobenzene | N-hydroxy-N-(2-chlorophenyl)methanesulfonamide | 75 |

Theoretical and Computational Chemistry of Methanesulfinic Acid Sodium

Electronic Structure Elucidation

Computational quantum chemistry serves as a powerful tool for elucidating the electronic landscape of molecules. For the methanesulfinate (B1228633) anion, methods like Density Functional Theory (DFT) and its time-dependent extension are pivotal in understanding its behavior at a subatomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including the methanesulfinate anion.

DFT calculations are employed to determine various fundamental properties of the methanesulfinate anion. Key applications include:

Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.

Electron Density Distribution: Mapping how electrons are distributed across the molecule, which helps in identifying regions of high or low electron density. This is crucial for predicting sites of nucleophilic or electrophilic attack.

Molecular Orbital Analysis: Calculating the shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which arise from the vibrations of its chemical bonds.

Computational studies on sulfinate anions have utilized DFT to understand their structure and reactivity. For instance, DFT calculations have been used to optimize the geometries of various sulfinate anions to serve as a basis for more complex energetic evaluations. nih.gov

| DFT Application | Information Obtained for Methanesulfinate Anion |

|---|---|

| Geometry Optimization | Provides the most stable 3D structure, including bond lengths and angles. |

| Electron Density Analysis | Reveals the charge distribution, highlighting the negative charge localization on the oxygen atoms. |

| Frontier Molecular Orbital (FMO) Theory | Calculates HOMO-LUMO energies to predict reactivity and electronic transition possibilities. |

| Vibrational Analysis | Computes theoretical vibrational spectra to aid in the assignment of experimental IR and Raman data. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of molecules in their electronically excited states. This is particularly important for understanding how a molecule interacts with light, making it a key tool for predicting spectroscopic properties. The theory calculates the response of the electron density to a time-varying electric field, such as that of light, from which excitation energies and oscillator strengths (which determine the intensity of spectral peaks) can be derived.

While specific TD-DFT studies on the methanesulfinate anion are not extensively documented in the literature, the methodology can be applied to predict several key properties:

Electronic Absorption Spectra: TD-DFT can calculate the energies of vertical electronic transitions, corresponding to the absorption of photons. This allows for the theoretical prediction of the UV-Visible absorption spectrum.

Nature of Electronic Transitions: It can identify which molecular orbitals are involved in a given electronic excitation (e.g., n → π* or π → π* transitions). For the methanesulfinate anion, this could involve transitions from non-bonding orbitals on the oxygen atoms or from orbitals associated with the C-S and S-O bonds.

Properties of Excited States: Once in an excited state, a molecule's geometry and electron distribution can differ significantly from its ground state. TD-DFT can be used to optimize the geometry of these excited states and analyze their properties.

The application of TD-DFT would be crucial for understanding the photochemistry of the methanesulfinate anion and its potential behavior in photoredox catalysis or other light-induced reactions.

Energetic and Structural Analysis

Computational chemistry provides precise data on the structure of molecules and the energetics of their transformations. For the methanesulfinate anion, this includes determining its exact three-dimensional shape, the strength of its covalent bonds, and the energy landscape it navigates during chemical reactions.

The geometry of the methanesulfinate anion has been established through computational studies. rsc.org Using methods such as DFT, the positions of the atoms can be optimized to find the structure with the minimum potential energy. The anion features a central sulfur atom bonded to a methyl group and two oxygen atoms. The negative charge is delocalized across the two oxygen atoms, resulting in two equivalent S-O bonds. The geometry around the sulfur atom is trigonal pyramidal.

Computational methods provide precise values for bond lengths and angles, which are critical for a complete structural description.

| Structural Parameter | Description |

|---|---|

| C-S Bond Length | The distance between the carbon atom of the methyl group and the central sulfur atom. |

| S-O Bond Length | The distance between the sulfur atom and each of the two oxygen atoms. These are typically equivalent due to resonance. |

| O-S-O Bond Angle | The angle formed by the two oxygen atoms and the central sulfur atom. |

| C-S-O Bond Angle | The angle formed by the methyl carbon, the sulfur, and one of the oxygen atoms. |

Note: Specific calculated values for bond lengths and angles can vary slightly depending on the level of theory and basis set used in the computation.

The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the energy required to break the bond homolytically. The C-S bond in the methanesulfinate anion is of particular interest as its cleavage is a key step in many reactions involving this species. rsc.org

Computational studies have confirmed that the C-S bond in the methanesulfinate anion is substantially weaker than the corresponding C-S bond in the benzenesulfinate (B1229208) anion. rsc.org This difference in bond strength dictates the fragmentation pathways of these molecules. For example, in gas-phase experiments using collision-induced dissociation (CID), the methanesulfinate ligand readily undergoes C-S bond cleavage, whereas the benzenesulfinate ligand does not. rsc.org This is attributed to the greater stability of the phenyl radical compared to the methyl radical.

| Bond | Compound | Calculated Bond Dissociation Energy (kJ mol⁻¹) |

|---|---|---|

| CH₃—SO₂⁻ | Methanesulfinate anion | ~108 (in a copper complex) rsc.org |

| C₆H₅—SO₂⁻ | Benzenesulfinate anion | Significantly higher than in methanesulfinate rsc.org |

Note: The BDE value provided is for the C-S cleavage with SO₂ elimination from a specific copper complex and serves as a relative indicator of the bond's lability. rsc.org

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a set of atoms as a function of their geometric positions. rsc.org A PES provides a theoretical landscape for a chemical reaction, mapping out the energetic pathways from reactants to products. Key features of a PES include:

Minima: Correspond to stable molecules (reactants, products, intermediates).

Saddle Points: Represent transition states, which are the highest energy points along the lowest energy path between two minima.

Reaction Coordinate: The path of lowest energy connecting reactants to products via a transition state.

For the methanesulfinate anion, a PES analysis can be used to study the mechanism of C-S bond cleavage. By calculating the energy of the system as the C-S bond is stretched, a potential energy curve (a 1D slice of the full PES) can be generated. This allows for the determination of the activation energy for bond breaking, which is the energy difference between the reactant and the transition state. Understanding the PES is crucial for rationalizing observed reaction outcomes and predicting kinetic favorability. rsc.org For instance, the observation that methanesulfinate undergoes C-S cleavage in certain complexes is a direct reflection of the underlying features of its potential energy surface. rsc.org

Molecular Interactions

Nonionic and Ionic Interactions in Clusters

The stability of methanesulfinic acid sodium clusters is governed by a complex interplay of nonionic and ionic interactions. researchgate.net Computational studies employing ab-initio methods have provided significant insights into the nature of these forces, particularly within hydrated clusters of sodium methanesulfonate (B1217627) (CH₃SO₃⁻Na⁺). researchgate.net

Quantum mechanical calculations indicate a strong interaction between the sodium cation (Na⁺) and the methanesulfonate anion (CH₃SO₃⁻). researchgate.net Analysis of the natural bond orbital (NBO) reveals that both nonionic and ionic forces contribute to the high interaction energy of the complex. researchgate.net Interestingly, these studies have shown that the nonionic interactions are the dominant attractive force, surpassing the contribution of the direct ionic attraction. researchgate.net These same interactions, alongside hydrogen bonding, are also responsible for the hydration of the CH₃SO₃⁻Na⁺ complex. researchgate.net

The theoretical models used to elucidate these interactions are sophisticated, employing high levels of theory to ensure accuracy. The table below summarizes the computational methods that have been applied in these investigations.

| Computational Method | Basis Set |

| Møller–Plesset perturbation theory (MP2)(full) | aug-cc-pVTZ |

| Density Functional Theory (B3LYP) | 6-311++G(2d,2p) |

Table 1: Computational methods used in the study of this compound clusters. researchgate.net

These computational approaches have been instrumental in dissecting the energetic contributions of different interaction types within the molecular clusters. The findings underscore the critical role of nonionic forces, such as ion-dipole and dispersion interactions, in the initial formation and stability of sodium methanesulfonate aerosols. researchgate.net Further research has indicated that the hydration of the sodium cation by up to four water molecules is necessary to detach it from the methanesulfonate anion, highlighting the strength of the initial nonionic and ionic binding. researchgate.net

Coordination Chemistry of Methanesulfinate Ligands

Ligand Properties and Coordination Modes

The coordination of the methanesulfinate (B1228633) anion to a metal center is dictated by the nature of the metal, the other ligands present, and the reaction conditions.

Sulfinate anions (RSO₂⁻), including methanesulfinate, are ambidentate ligands, capable of coordinating to a metal center through either the sulfur atom (S-coordination) or one of the oxygen atoms (O-coordination). The choice of coordination mode is influenced by the hard and soft acid-base (HSAB) principle. Softer metal centers tend to favor coordination through the softer sulfur atom, while harder metal centers prefer coordination through the harder oxygen atoms.

Sulfinates can also act as bridging ligands, connecting two or more metal centers. They are recognized as practical and bench-stable reagents that can serve as nucleophiles or as precursors to sulfonyl radicals under photocatalytic conditions. For instance, in palladium-catalyzed reactions, the sulfinate can coordinate to the metal center, initiating a catalytic cycle that may involve subsequent sulfur dioxide extrusion. nih.gov The coordination of sulfinates is a crucial first step in many synthetic transformations, including cross-coupling reactions to form sulfones.

The oxygenation of coordinated thiolate (R-S⁻) ligands is a significant route to forming coordinated sulfinate species. In biomimetic modeling of non-heme iron enzymes, iron(III)-thiolate complexes have been shown to react with molecular oxygen to produce coordinated sulfinato products. researchgate.net In one such case, the resulting sulfinato group was found to be coordinated to the iron(III) ion through one of its oxygen atoms, with an Fe(III)-O bond distance of 2.005(6) Å. researchgate.net

Direct structural data for methanesulfinate complexes with actinyl(V) (AnO₂⁺) cations are not extensively documented in the surveyed literature. However, insights can be drawn from studies on the closely related sulfonate (RSO₃⁻) ligands with actinyl(VI) ions, such as the uranyl cation (UO₂²⁺). In uranyl-sulfonate complexes, the sulfonate group has been observed to exhibit monodentate coordination to the uranyl center through one of its oxygen atoms. acs.org These complexes often form one-dimensional polymeric structures. acs.org

Reactivity of Coordinated Methanesulfinate

Once coordinated to a metal center, the methanesulfinate ligand can undergo several types of reactions, including elimination and displacement.

The elimination of a coordinated methanesulfinate group is a key step in various catalytic processes. A primary pathway for this is reductive elimination, where a new covalent bond is formed between two ligands, and the metal center's oxidation state is reduced. nih.govwikipedia.org This process is the microscopic reverse of oxidative addition. cdnsciencepub.com For reductive elimination to occur, the two groups being eliminated must typically be positioned cis to each other on the metal's coordination sphere. wikipedia.orgcdnsciencepub.com

Theoretical studies using density functional theory (DFT) on neutral palladium(IV) sulfinate complexes have shown that C–S bond-forming reductive elimination is a kinetically favorable pathway. researchgate.net This reaction leads to the formation of thioethers and is often faster than competing C–C or C–Cl elimination pathways. researchgate.net The relative rates for sulfide (B99878) elimination from palladium thiolato complexes follow the trend sp² > sp > sp³, indicating that the hybridization of the carbon atom also involved in the elimination plays a significant role. researchgate.net

The process can be influenced by several factors:

Coordination Number : Reductive elimination is often faster from five-coordinate complexes than from six-coordinate ones, as dissociation of a ligand can bring the eliminating groups closer together. cdnsciencepub.comethernet.edu.et

Ligand Electronics : Electron-donating groups on one ligand and electron-withdrawing groups on the other can accelerate C–N bond-forming reductive elimination, suggesting a nucleophilic attack of one ligand on the other. researchgate.net

Steric Effects : Bulky ligands can promote reductive elimination by destabilizing the coordination complex.

Direct displacement of a coordinated methanesulfinate ligand by molecular oxygen (O₂) or sulfur dioxide (SO₂) is not a prominently documented reaction pathway. Instead, the reactivity of coordinated sulfinates in the context of these molecules is more commonly associated with their formation.

Reactivity involving Sulfur Dioxide : Rather than displacing a coordinated sulfinate, SO₂ is known to participate in insertion reactions to form coordinated sulfinates. Sulfur dioxide can insert into metal-carbon bonds (e.g., M-CH₃) to yield an S-bound metal sulfinate (M-SO₂CH₃). researchgate.net This reaction typically proceeds via a nucleophilic attack of the alkyl group on the sulfur atom of SO₂. researchgate.net The resulting S-sulfinate can be identified by characteristic S-O stretching frequencies in its infrared spectrum. researchgate.net This insertion chemistry is a fundamental step in utilizing SO₂ for the synthesis of various organosulfur compounds.

Applications in Ionic Liquid Synthesis

The methanesulfonate (B1217627) anion, derived from methanesulfinic acid's conjugate acid (methanesulfonic acid), is widely used in the synthesis of ionic liquids (ILs), particularly protic ionic liquids (PILs). researchgate.net These PILs are formed by the proton transfer from a Brønsted acid (methanesulfonic acid) to a Brønsted base, such as an amine or a nitrogen-containing heterocycle.

A notable example is the combination of methanesulfonic acid (CH₃SO₃H) with 1H-1,2,4-triazole (C₂H₃N₃) to form 1,2,4-triazolium methanesulfonate. The equimolar composition results in a proton-transfer salt with a melting point of approximately 134 °C. By varying the molar ratios of the acid and base, protic ionic liquids and ionic melts with a range of thermal properties and ionic conductivities can be prepared. The addition of 1H-1,2,4-triazole as a solvent has been shown to lower the melting point of imidazolium (B1220033) methanesulfonate to below 100 °C while maintaining high ionic conductivity.

The physical properties of these methanesulfonate-based ILs, such as glass transition temperature (Tg), melting point (Tm), and ionic conductivity, are highly tunable based on the structure of the cation. acs.orgresearchgate.net

| Cation | Abbreviation | Tg (°C) | Tm (°C) |

|---|---|---|---|

| Ethylammonium | [EA][MSA] | -67.6 | 79.4 |

| Diethylammonium | [DEA][MSA] | -64.2 | - |

| Triethylammonium | [TEA][MSA] | -64.8 | 96.8 |

| Propylammonium | [PA][MSA] | -58.3 | 123.6 |

The synthesis of these ILs can be achieved through various methods, including metathesis reactions where a halide salt of the desired cation is reacted with sodium methanesulfonate. The enhanced solubility of certain compounds, like nucleosides, in methanesulfonate ILs suggests that the oxygenated anion can form hydrogen bonds, making them useful as green alternative solvents in synthetic chemistry. koreascience.kr

| Mole Fraction of C₂H₃N₃ | Ionic Conductivity (S/cm) |

|---|---|

| 0.1 | 0.11 |

| 0.2 | 0.08 |

| 0.5 | 0.02 |

| 0.8 | 0.05 |

| 0.9 | 0.02 |

Sodium Methanesulfinate as an Anion Source for Ionic Liquids

The synthesis of ionic liquids (ILs) often involves a metathesis reaction, a common method for anion exchange. In this process, a salt containing the desired cation is reacted with a salt providing the target anion. Sodium methanesulfinate can serve as an effective and straightforward source for the methanesulfinate anion (CH₃SO₂⁻) in the preparation of novel ionic liquids.

The general synthetic strategy involves the reaction of a halide salt of an organic cation, such as an imidazolium or pyridinium (B92312) halide, with sodium methanesulfinate. The reaction is typically carried out in a suitable solvent. The driving force for the reaction is often the precipitation of the resulting sodium halide salt (e.g., NaCl or NaBr), which can be removed by filtration, yielding the desired ionic liquid with the methanesulfinate anion.

A prominent example of an ionic liquid synthesized using this anion is 1-ethyl-3-methylimidazolium (B1214524) methanesulfonate ([EMIM][MeSO₃]). This ionic liquid has garnered attention for its potential applications in various fields due to its unique physicochemical properties.

Detailed Research Findings

Research into ionic liquids containing the methanesulfinate anion has revealed a range of interesting properties. The physicochemical characteristics of these ILs are influenced by the structure of both the cation and the methanesulfinate anion.

For instance, 1-ethyl-3-methylimidazolium methanesulfonate is a room-temperature ionic liquid with a relatively low melting point and moderate viscosity. iolitec.de Its thermal stability and conductivity have been subjects of investigation, highlighting its potential as an electrolyte or a solvent in various chemical processes. iolitec.de

Studies on the binary system of [EMIM][MeSO₃] and water have shown that the ionic liquid remains highly structured even at high water concentrations. researchgate.net This suggests the presence of nonpolar domains within the liquid, a characteristic that can influence its solvent behavior and applicability in biphasic systems. researchgate.net The interaction between the methanesulfinate anion and the imidazolium cation, as well as with co-solvents like water, plays a crucial role in determining the macroscopic properties of the resulting mixture. dntb.gov.ua

The following tables summarize some of the key physicochemical properties of 1-ethyl-3-methylimidazolium methanesulfonate, a representative ionic liquid utilizing the methanesulfinate anion.

Table 1: General Properties of 1-ethyl-3-methylimidazolium methanesulfonate

| Property | Value |

|---|---|

| CAS Number | 145022-45-3 |

| Molecular Formula | C₇H₁₄N₂O₃S |

| Molecular Weight | 206.26 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

This data is compiled from multiple sources. iolitec.desigmaaldrich.com

Table 2: Physical Properties of 1-ethyl-3-methylimidazolium methanesulfonate

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 24 °C | - |

| Density | 1.24 g/cm³ | 23 °C |

| Viscosity | 135 cP | 25 °C |

This data is sourced from IoLiTec. iolitec.de

Green Chemistry Principles in the Synthesis and Application of Methanesulfinic Acid Sodium

Waste Prevention and Atom Economy

A core tenet of green chemistry is the prevention of waste at its source. rsc.orgorganic-chemistry.org This is often evaluated using metrics like atom economy, which measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. researchgate.netnih.gov

Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.orgresearchgate.net One of the most common industrial methods for preparing sodium sulfinates is the reduction of the corresponding sulfonyl chloride. rsc.org In the case of sodium methanesulfinate (B1228633), this involves the reaction of methanesulfonyl chloride with a reducing agent, such as sodium sulfite (B76179).

The reaction can be represented as: CH₃SO₂Cl + Na₂SO₃ → CH₃SO₂Na + NaSO₃Cl

To evaluate the efficiency of this pathway, the atom economy can be calculated using the molecular weights of the reactants and the desired product.

Atom Economy Calculation for the Synthesis of Sodium Methanesulfinate

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | Reactant |

| Sodium sulfite | Na₂SO₃ | 126.04 | Reactant |

| Sodium methanesulfinate | CH₃SO₂Na | 102.09 | Product |

The percent atom economy is calculated as: (% Atom Economy = [Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants] x 100)

In this case: (% Atom Economy = [102.09 / (114.55 + 126.04)] x 100 ≈ 42.4%)

This calculation reveals that less than half of the atomic mass of the reactants is incorporated into the final desired product. Addition reactions, which have the potential for 100% atom economy, are considered ideal from a green chemistry perspective as they incorporate all reactant atoms into the final product. nih.govprimescholars.com The development of new synthetic routes for sodium methanesulfinate based on addition reactions would represent a significant advancement in waste prevention.

Closely related to atom economy is the principle of minimizing byproducts. primescholars.com In the synthesis described above, sodium chlorosulfate (B8482658) is generated as a major byproduct in a stoichiometric amount. The generation of significant quantities of byproducts leads to waste, which requires resources for treatment and disposal, adding to the environmental and economic cost of the process. nih.gov

Alternative, cleaner synthetic routes that generate more benign or valuable byproducts are highly desirable. For example, methods that avoid the use of chlorine, a common element in less atom-economical reactions, could reduce the formation of inorganic salt byproducts. An ideal synthesis would generate only innocuous byproducts like water. researchgate.net Research into synthetic pathways for sulfinates that proceed without the need for stoichiometric reagents is a key goal for improving the green profile of these compounds. organic-chemistry.org

Catalysis for Enhanced Sustainability

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a reaction an infinite number of times. nih.gov They can increase reaction rates, lower reaction temperatures, and improve selectivity, all of which contribute to a more sustainable process. rsc.org

The traditional synthesis of sodium methanesulfinate from methanesulfonyl chloride relies on a stoichiometric reducing agent, which is consumed during the reaction and contributes to the waste stream. rsc.org A greener approach would involve a catalytic reduction process. While specific catalytic syntheses for sodium methanesulfinate are not yet widespread, the broader field of organosulfur chemistry demonstrates the potential of this approach. For instance, various metal catalysts, including those based on copper and iron, are used to facilitate coupling reactions where sodium sulfinates act as reagents. rsc.orgrsc.org The development of a selective catalyst for the direct synthesis of sodium methanesulfinate could significantly reduce waste by eliminating the need for stoichiometric reagents.

Comparison of Reagent Types in Chemical Synthesis

| Reagent Type | Role in Reaction | Waste Generation | Green Chemistry Alignment |

|---|---|---|---|

| Stoichiometric | Consumed in the reaction in a 1:1 or greater molar ratio with the reactant. | High; becomes a major byproduct. | Poor; low atom economy and high E-factor. |

| Catalytic | Not consumed; facilitates the reaction and is regenerated. Used in small amounts. | Low; minimal contribution to the waste stream. | Excellent; increases efficiency and reduces waste. |

While the primary synthesis of sodium methanesulfinate is a reduction, oxidative processes are central to many applications and alternative synthetic strategies in sulfinate chemistry. The use of environmentally benign oxidants, with air (or molecular oxygen) being the ideal choice, is a key principle of green chemistry. organic-chemistry.org Traditional oxidations often rely on stoichiometric reagents that produce significant waste.

In reactions involving sodium sulfinates, air has been successfully employed as the terminal oxidant. For example, the aerobic oxidative hydroxysulfonylation of alkenes uses air as the oxygen source in the presence of a nickel catalyst. rsc.org Similarly, copper-catalyzed aerobic coupling of thiols and sodium sulfinates to form thiosulfonates demonstrates the feasibility of using air as a green oxidant. rsc.org These examples highlight a sustainable strategy that could be adapted for future synthetic routes related to sodium methanesulfinate, replacing hazardous and wasteful oxidizing agents. mdpi.com

Energy Efficiency in Synthesis

Chemical processes should be designed for energy efficiency, recognizing the environmental and economic impacts of energy consumption. organic-chemistry.org Syntheses should ideally be conducted at ambient temperature and pressure.

Several factors can influence the energy efficiency of a chemical manufacturing process:

Process Technology: Continuous manufacturing processes are often more energy-efficient than batch processes due to steady-state operation and reduced heating/cooling cycles. sopplant.com

Operating Conditions: Reactions that can be run at lower temperatures and pressures reduce energy demand. The use of highly efficient catalysts can enable milder reaction conditions.

Equipment Design: Utilizing modern, well-insulated reactors and heat exchangers can minimize energy loss to the environment. sopplant.com